molecular formula C11H13ClO5S B6143760 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid CAS No. 56359-14-9

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid

Cat. No.: B6143760
CAS No.: 56359-14-9
M. Wt: 292.74 g/mol
InChI Key: LPTGLVJVIRFFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is a synthetic organic compound with the molecular formula C11H13ClO5S and a molecular weight of 292.74 g/mol This compound is characterized by the presence of a chlorosulfonyl group, a methyl group, and a phenoxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with butanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes with stringent quality control measures. The raw materials are sourced and processed in bulk, and the reaction parameters are closely monitored to ensure consistent product quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfone derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfonamides.

Scientific Research Applications

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is unique due to the presence of both a chlorosulfonyl group and a phenoxybutanoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTGLVJVIRFFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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